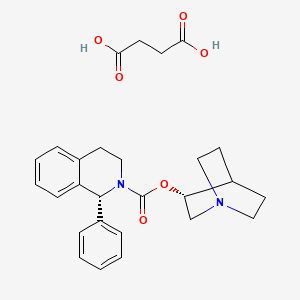
(R,R)-Solifenacin Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(R,R)-Solifenacin Succinate” is a pharmaceutical agent that acts as an antimuscarinic drug . It is used to treat symptoms of overactive bladder, such as frequent or urgent urination, and incontinence (urine leakage) . It has also been shown to be effective in wastewater treatment, where it was found to reduce the amount of solifenacin and optimized organic chemicals in the water .
Synthesis Analysis
An improved process for the preparation of solifenacin succinate involves resolution through diastereomeric crystallization . The process involves esterification of the (1S)-IQL derivative to form the (1S)-ethoxycarbonyl IQL derivative, which is then condensed with (RS)-3-quinuclidinol to form a solifenacin diastereomeric mixture. This mixture is then subjected to resolution through diastereomeric crystallization to produce solifenacin succinate .Molecular Structure Analysis
The molecular formula of “(R,R)-Solifenacin Succinate” is C27H32N2O6 . The molecular weight is 480.6 g/mol . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The InChIKey is RXZMMZZRUPYENV-UMIAIAFLSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “(R,R)-Solifenacin Succinate” include a molecular weight of 480.6 g/mol, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds . The exact mass is 480.22603674 g/mol .Scientific Research Applications
- Field : Material Science
- Application : Preparation and characterization of new bioplastics based on Polybutylene Succinate (PBS) for potential use in food packaging .
- Method : Thin films based on PBS were prepared with different percentages by weight (1, 2, and 3 wt%) of extra virgin olive oil (EVO) and coconut oil (CO) to improve the chemico-physical properties of the polymer .
- Results : The films were shown to reduce the browning of sliced fruit due to oxidation, and no molds were evidenced up to 10/12 days of observation with the addition of PBS, with 3 wt% of EVO achieving the best outcomes .
- Field : Nutrition and Health
- Application : Succinate was used to enhance lipolysis and decrease adipocytes size in both subcutaneous and visceral adipose tissue from high-fat-diet-fed obese mice .
- Method : Mice with obesity induced by a high-fat diet were supplemented with succinate (1.5% m / v in drinking water) for 11 weeks without changing the diet .
- Results : Succinate supplementation significantly decreased subcutaneous adipose tissue and triglyceride contents. The adipocytes’ sizes all significantly decreased in both subcutaneous and visceral adipose tissue .
Bioplastics Based on Polybutylene Succinate (PBS)
Succinate Enhances Lipolysis and Decreases Adipocytes Size
- Field : Material Science
- Application : The study focuses on the preparation and characterization of new bioplastics based on Polybutylene Succinate (PBS) for potential use in food packaging .
- Method : Thin films based on PBS were prepared with different percentages by weight (1, 2, and 3 wt%) of extra virgin olive oil (EVO) and coconut oil (CO) to improve the chemico-physical properties of the polymer .
- Results : The films were shown to reduce the browning of sliced fruit due to oxidation, and no molds were evidenced up to 10/12 days of observation with the addition of PBS, with 3 wt% of EVO achieving the best outcomes .
- Field : Nutrition and Health
- Application : Succinate was used to enhance lipolysis and decrease adipocytes size in both subcutaneous and visceral adipose tissue from high-fat-diet-fed obese mice .
- Method : Mice with obesity induced by a high-fat diet were supplemented with succinate (1.5% m / v in drinking water) for 11 weeks without changing the diet .
- Results : Succinate supplementation significantly decreased subcutaneous adipose tissue and triglyceride contents. The adipocytes’ sizes all significantly decreased in both subcutaneous and visceral adipose tissue .
- Field : Biotechnology
- Application : The study focuses on the production of succinate, a promising chemical with wide applications, through biological routes .
- Method : The study uses different metabolic engineering approaches to enhance the production of succinate .
- Results : The joint effort of different metabolic engineering approaches brings successful results in enhancing the succinate production .
Nanocellulose Reinforced Thermoplastic Starch (TPS), Polylactic Acid (PLA), and Polybutylene Succinate (PBS) for Food Packaging Applications
Succinate Enhances Lipolysis and Decreases Adipocytes Size
Improved Succinate Production by Metabolic Engineering
- Succinate as a signaling molecule
- Field : Cellular Biology
- Application : Succinate acts as a signaling molecule in cells, regulating several physiological processes .
- Method : Succinate levels in cells are measured using various biochemical techniques, and the effects of altering these levels are studied .
- Results : Changes in succinate levels have been found to influence cellular processes such as inflammation, cell death, and tumorigenesis .
Safety And Hazards
Solifenacin may cause serious side effects. Users should stop using solifenacin and call a doctor at once if they experience severe stomach pain, constipation for 3 days or longer, pain or burning when urinating, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights . Users should not use solifenacin if they have untreated or uncontrolled narrow-angle glaucoma, a blockage in their digestive tract (stomach or intestines), or if they are unable to urinate .
Future Directions
There is ongoing research into the efficacy and safety of solifenacin succinate in various applications . For example, one study compared changes in nocturia and sleep-related parameters between daytime and nighttime solifenacin dosing in patents with overactive bladder and nocturia . Another study focused on the development and validation of a rapid stability-indicating RP-HPLC method for assay and related substances of solifenacin succinate .
properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-UMIAIAFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-Solifenacin Succinate | |
CAS RN |
862207-70-3 |
Source


|
| Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

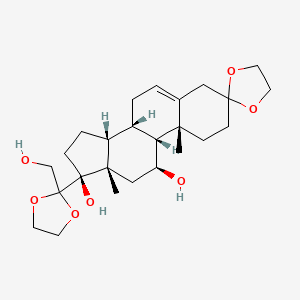
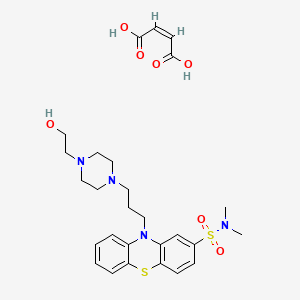
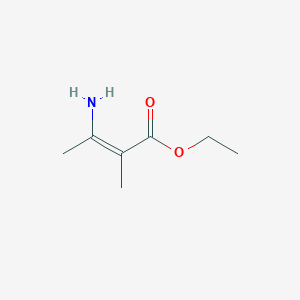

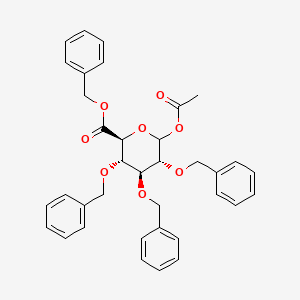
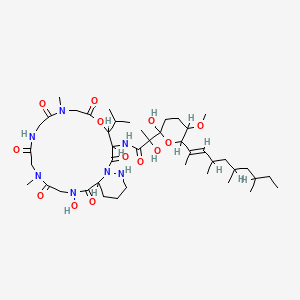
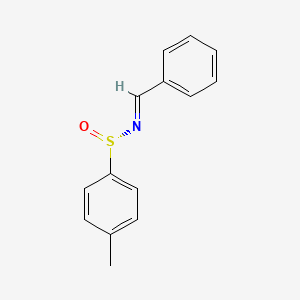
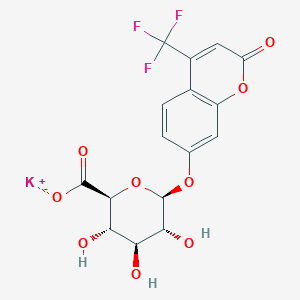
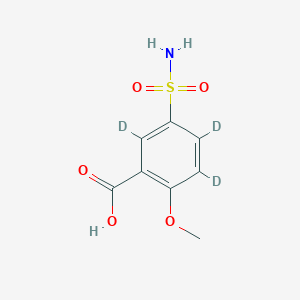
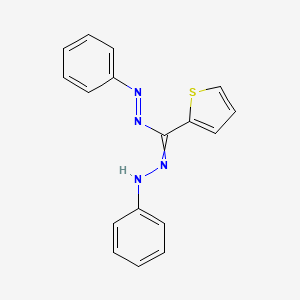
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)